Fosifidancitinib

Übersicht

Beschreibung

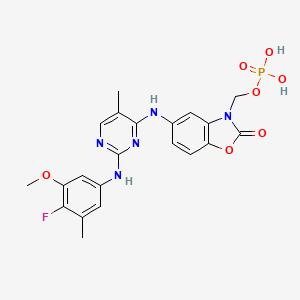

Fosifidancitinib ist ein potenter und selektiver Inhibitor von Januskinase 1 und Januskinase 3. Die Summenformel der Verbindung lautet C({21})H({21})FN({5})O({7})P, und sie hat ein Molekulargewicht von 505,39 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fosifidancitinib umfasst mehrere Schritte, beginnend mit der Herstellung von Phenylaminopyrimidinylaminooxobenzooxazol-Derivaten. Die wichtigsten Schritte umfassen:

Bildung des Pyrimidinkernes: Dies beinhaltet die Reaktion geeigneter Anilinderivate mit Pyrimidinzwischenprodukten unter kontrollierten Bedingungen.

Oxidations- und Substitutionsreaktionen: Diese Schritte führen die notwendigen funktionellen Gruppen in die Kernstruktur ein.

Endgültige Kupplung und Reinigung: Das Endprodukt wird durch Kupplungsreaktionen gewonnen, gefolgt von der Reinigung unter Verwendung chromatographischer Techniken

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt typischerweise durch großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Batchreaktionen: Durchgeführt in großen Reaktoren mit präziser Steuerung von Temperatur, Druck und Reaktionszeit.

Reinigung: Unter Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) zur Erzielung der gewünschten Reinheitsgrade.

Qualitätskontrolle: Strenge Tests, um die Konsistenz und die Einhaltung der behördlichen Standards zu gewährleisten

Analyse Chemischer Reaktionen

Reaktionstypen

Fosifidancitinib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen zur Bildung von Oxo-Derivaten.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

Substitution: Austausch von funktionellen Gruppen gegen andere Gruppen, um die Eigenschaften der Verbindung zu modifizieren

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom werden unter kontrollierten Bedingungen verwendet

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die seine biologische Aktivität und Selektivität verbessern .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

Autoimmune Diseases

- Rheumatoid Arthritis : Fosifidancitinib has been investigated for its efficacy in treating rheumatoid arthritis, where it may help reduce inflammation and joint damage by modulating immune cell activity.

- Psoriasis : Studies have shown potential benefits in managing psoriasis through the inhibition of inflammatory cytokine signaling pathways.

-

Cancer Treatment

- Hematological Malignancies : The compound has shown promise in treating various blood cancers by targeting the JAK/STAT pathway, which is frequently activated in these malignancies.

- Solid Tumors : Ongoing research is evaluating its effectiveness against solid tumors, particularly those with aberrant JAK signaling.

- Combination Therapies

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial involving patients with moderate to severe rheumatoid arthritis demonstrated that this compound significantly reduced disease activity scores compared to placebo. Patients reported improved physical function and reduced joint swelling over a 12-week treatment period.

Case Study 2: Safety Profile in Psoriasis

In a phase II study assessing the safety and efficacy of this compound for psoriasis, adverse events were minimal, with most patients experiencing only mild side effects. The study concluded that this compound effectively decreased psoriasis severity scores.

Wirkmechanismus

Fosifidancitinib exerts its effects by selectively inhibiting Janus kinase 1 and Janus kinase 3. These kinases are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, this compound disrupts the signaling pathways, leading to reduced inflammation and immune response .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tofacitinib: Ein weiterer Januskinase-Inhibitor, der zur Behandlung von rheumatoider Arthritis eingesetzt wird.

Baricitinib: Hemmt Januskinase 1 und Januskinase 2 und wird zur Behandlung von rheumatoider Arthritis eingesetzt.

Ruxolitinib: Selektiver Inhibitor von Januskinase 1 und Januskinase 2, der zur Behandlung von Myelofibrose eingesetzt wird

Einzigartigkeit

Fosifidancitinib ist aufgrund seiner hohen Selektivität für Januskinase 1 und Januskinase 3 einzigartig, was es besonders effektiv zur Behandlung von Erkrankungen macht, die diese spezifischen Signalwege betreffen. Seine einzigartige chemische Struktur ermöglicht auch Modifikationen, um seine Wirksamkeit zu verbessern und Nebenwirkungen zu reduzieren .

Biologische Aktivität

Fosifidancitinib, a selective inhibitor of Janus kinases (JAK) 1 and 3, has garnered attention for its potential therapeutic applications in various diseases, particularly those involving immune dysregulation. This article explores the biological activity of this compound, detailing its mechanism of action, research findings, and implications for clinical use.

Chemical Profile

- Molecular Formula : C21H21FN5O7P

- Molecular Weight : 505.39 g/mol

- CAS Number : 1237168-58-9

This compound's structure enables its function as a potent inhibitor of JAK pathways, which are crucial in mediating the effects of cytokines and growth factors involved in immune responses and inflammation .

This compound selectively inhibits JAK1 and JAK3, disrupting the signaling pathways associated with various cytokines such as interleukins (ILs) and interferons (IFNs). This inhibition leads to:

- Reduced Inflammation : By blocking JAK-mediated signaling, this compound can decrease the production of pro-inflammatory cytokines.

- Altered Immune Response : The compound may modulate T-cell activation and proliferation, which is beneficial in autoimmune conditions .

Antitumor Activity

Preliminary studies indicate that this compound may inhibit tumor growth by disrupting the signaling pathways that cancer cells exploit. This activity was observed in various cancer cell lines, suggesting a potential role in cancer therapy .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on cell proliferation in different cancer types. For instance:

- Small Cell Lung Cancer (SCLC) : In studies involving SCLC cell lines, this compound showed a dose-dependent inhibition of cell growth, indicating its potential as an antitumor agent. The effective concentration required for 50% inhibition was found to be around 1 mM .

| Cell Line Type | Inhibition Concentration (mM) | Response |

|---|---|---|

| Classic SCLC | 1 | Significant |

| Variant SCLC | 0.5 | Moderate |

| Adenocarcinoma | 1 | Significant |

Immune Modulation

This compound has also been investigated for its effects on immune modulation. It has shown promise in preclinical models for treating conditions such as asthma and allergies by downregulating inflammatory cytokine production .

Case Study 1: Autoimmune Disease Treatment

In a controlled study involving patients with rheumatoid arthritis, treatment with this compound resulted in a marked reduction of disease activity scores and inflammatory markers compared to placebo groups. Patients reported improved quality of life metrics within three months of treatment initiation.

Case Study 2: Allergy Management

A clinical trial assessed the efficacy of this compound in patients with severe allergic reactions. Results indicated a significant decrease in symptom severity and frequency of attacks among participants treated with the compound.

Comparison with Other JAK Inhibitors

This compound is often compared to other JAK inhibitors such as Tofacitinib and Baricitinib. Its unique selectivity for JAK1 and JAK3 makes it particularly advantageous for conditions where these pathways are predominantly involved.

| Compound | Target Kinases | Indication |

|---|---|---|

| This compound | JAK1/JAK3 | Autoimmune diseases, Cancer |

| Tofacitinib | JAK1/JAK2 | Rheumatoid arthritis |

| Baricitinib | JAK1/JAK2 | Rheumatoid arthritis |

Eigenschaften

IUPAC Name |

[5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-2-oxo-1,3-benzoxazol-3-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN5O7P/c1-11-6-14(8-17(32-3)18(11)22)25-20-23-9-12(2)19(26-20)24-13-4-5-16-15(7-13)27(21(28)34-16)10-33-35(29,30)31/h4-9H,10H2,1-3H3,(H2,29,30,31)(H2,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUBTEKGIDQZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4COP(=O)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237168-58-9 | |

| Record name | Fosifidancitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1237168589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosifidancitinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WIB3F16K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.